2-(1-phenylindazol-4-yl)oxyacetic Acid
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Overview
Description
2-(1-phenylindazol-4-yl)oxyacetic acid is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(1-phenylindazol-4-yl)oxyacetic acid involves several steps. One common method includes the reaction of 1-phenylindazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
2-(1-phenylindazol-4-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(1-phenylindazol-4-yl)oxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases due to its biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-phenylindazol-4-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
2-(1-phenylindazol-4-yl)oxyacetic acid can be compared with other indazole derivatives, such as:
1-methyl-1H-indazole-4-acetic acid: Similar in structure but with different substituents, leading to variations in biological activity.
2-(1-methyl-1H-indazol-4-yl)propanoic acid: Another derivative with distinct pharmacological properties.
1-benzyl-3-(2,3-dihydroxypropoxy)indazole: Known for its anti-inflammatory activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting biological activities.
Properties
CAS No. |
118536-62-2 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(1-phenylindazol-4-yl)oxyacetic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)10-20-14-8-4-7-13-12(14)9-16-17(13)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |
InChI Key |
BCMSUBOSUBRDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)OCC(=O)O |
Origin of Product |
United States |
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